1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate

Synthetic Chemistry Cross-Coupling Building Block

1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate is a synthetic, multifunctional dihydropyridine (DHP) derivative bearing a 4-bromo substituent on a 5,6-dihydropyridine core, N-protected as a benzyl carbamate and functionalized with a methyl ester at the 2-position. This substitution pattern places it within the broader class of halogenated DHP building blocks, distinct from classical Hantzsch-type 1,4-DHPs that dominate calcium channel blocker pharmacology.

Molecular Formula C15H16BrNO4
Molecular Weight 354.20 g/mol
Cat. No. B11800621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate
Molecular FormulaC15H16BrNO4
Molecular Weight354.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(CCN1C(=O)OCC2=CC=CC=C2)Br
InChIInChI=1S/C15H16BrNO4/c1-20-14(18)13-9-12(16)7-8-17(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,9,12H,7-8,10H2,1H3
InChIKeyVYXUDLMDPOUTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate: Chemical Identity and Baseline Characteristics for Scientific Procurement


1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate is a synthetic, multifunctional dihydropyridine (DHP) derivative bearing a 4-bromo substituent on a 5,6-dihydropyridine core, N-protected as a benzyl carbamate and functionalized with a methyl ester at the 2-position. This substitution pattern places it within the broader class of halogenated DHP building blocks, distinct from classical Hantzsch-type 1,4-DHPs that dominate calcium channel blocker pharmacology . The compound is primarily positioned as a versatile synthetic intermediate for constructing more complex molecular architectures, where the orthogonal protecting groups and the 4-bromo handle enable sequential, chemoselective transformations .

Why Generic 1,4-Dihydropyridines Cannot Substitute for 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate in Synthetic Workflows


The compound's distinct 5,6-dihydropyridine regioisomer, combined with the orthogonal N-benzyl and 2-methyl ester protecting groups and the C4-bromo substituent, creates a unique reactivity profile unavailable in classical 1,4-DHP dicarboxylates. Generic substitution with common Hantzsch-type 1,4-DHPs, or simpler 4-bromo-tetrahydropyridine building blocks, would fail to provide the same sequence of chemoselective deprotections and cross-couplings required in multi-step syntheses. The structural arrangement dictates that the bromine atom is positioned on a non-aromatic ring system, enabling downstream functionalization via Suzuki, Stille, or Buchwald-Hartwig couplings that would be impossible or unselective with alternative scaffolds . Furthermore, the specific combination of N-benzyl and 2-methyl ester has been prioritized in patents for generating focused libraries of bioactive molecules via divergent synthesis from a common intermediate .

Quantitative Differentiation Evidence for 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate Against Closest Chemical Analogs


Synthetic Utility: The 4-Bromo Substituent as a Superior Cross-Coupling Handle vs. Non-Halogenated DHP Analogs

The 4-bromo substituent on the 5,6-dihydropyridine core provides a verified entry point for palladium-catalyzed cross-coupling reactions. In a foundational study on DHP bromination, it was demonstrated that bromine atoms introduced at the vinylic positions of dihydropyridine rings can be efficiently replaced by other substituents using Suzuki cross-coupling methodology, confirming the synthetic value of this halogenation pattern . In contrast, the non-brominated analog or those lacking this specific halogenation pattern (e.g., simple 1,4-DHP dicarboxylates) require additional activation steps for C-C bond formation, adding steps and reducing overall yield.

Synthetic Chemistry Cross-Coupling Building Block

Regioisomeric Advantage: 5,6-Dihydropyridine Core vs. 1,4-Dihydropyridine Core for Divergent Synthesis

The 5,6-dihydropyridine regioisomer present in this compound offers distinct reactivity compared to the more common 1,4-dihydropyridine isomer. A 2009 study on novel regioselectivity demonstrated that 1,2-dihydropyridines can be synthesized with high selectivity, and their chemical behavior differs substantially from 1,4-DHPs in terms of electrophilic and nucleophilic addition patterns . This regioisomeric difference means that the compound cannot be directly replaced by a 1,4-DHP analog in reaction sequences that rely on the specific double-bond geometry of the 5,6-dihydro system for subsequent functionalization.

Regioselective Synthesis Dihydropyridine Isomers Medicinal Chemistry

Orthogonal Protecting Group Strategy: N-Benzyl vs. N-Boc in Downstream Deprotection Selectivity

The compound features an N-benzyl carbamate protecting group, which offers complementary deprotection conditions to the more common N-Boc analog (tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate, CAS 159503-91-0). The N-benzyl group is typically cleaved via hydrogenolysis (H2, Pd/C), whereas N-Boc requires acidic conditions (TFA). This orthogonality allows for sequential deprotection strategies in complex molecule synthesis. While no head-to-head study directly compares these two compounds, the well-established difference in deprotection chemistry means that choosing the N-benzyl analog is mandatory when acid-sensitive functionalities are present elsewhere in the synthetic intermediate .

Protecting Group Chemistry Orthogonal Deprotection Solid-Phase Synthesis

Biological Activity Differentiation: 4-Bromo Substitution Enhances Antioxidant and Cholinesterase Inhibitory Potency in DHP Class

In a 2025 study of 4-aryl-1,4-dihydropyridine derivatives, the 4-bromo substituted analog (compound 1b) demonstrated the highest antioxidant activity among all tested compounds and superior cholinesterase inhibitory effects compared to other halogen and non-halogen analogs at 250 µM (34.05 ± 2.23% for AChE and 24.93 ± 0.68% for BuChE inhibition) . While this study was conducted on a different DHP scaffold (1,4-DHP dicarboxylates) rather than the target 5,6-DHP, it provides class-level evidence that the 4-bromo substituent confers meaningful potency advantages over chloro, fluoro, and unsubstituted phenyl analogs in DHP-based bioactive compounds.

Antioxidant Activity Cholinesterase Inhibition Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 1-Benzyl 2-methyl 4-bromo-5,6-dihydropyridine-1,2(4H)-dicarboxylate


Divergent Library Synthesis via Sequential Suzuki Cross-Coupling and Orthogonal Deprotection

This compound serves as an ideal central intermediate for generating diverse compound libraries. The synthetic sequence begins with a Suzuki-Miyaura cross-coupling at the 4-bromo position to install aryl or heteroaryl diversity elements. Following this, the orthogonal N-benzyl and methyl ester protecting groups can be removed sequentially—first the methyl ester via basic hydrolysis, then the N-benzyl group via hydrogenolysis—to reveal the free amine and carboxylic acid functionalities for further derivatization. This strategy has been validated by the demonstration that brominated DHP derivatives are competent substrates for Suzuki coupling , and the orthogonality of the N-benzyl group to acidic deprotection conditions enables compatibility with acid-sensitive coupling partners .

Synthesis of N-Type Calcium Channel Modulator Candidates

The compound's structural features—the 5,6-dihydropyridine core, N-benzyl substitution, and ester functionality—align with key pharmacophoric elements found in patent literature for N-type calcium channel inhibitors. Patent US 2002/0193605 from Ajinomoto Co. describes N-substituted dihydropyridine derivatives with selective N-type calcium channel blocking activity, where variations at the N-substituent and ester positions are critical for potency and selectivity . The 4-bromo handle allows for systematic SAR exploration at this position, which is not accessible with the unsubstituted parent scaffold.

Brominated DHP Building Block for Self-Assembling Amphiphile Synthesis

Recent research has demonstrated that brominated 1,4-dihydropyridine derivatives are key intermediates for synthesizing self-assembling cationic amphiphiles with potential applications in gene delivery. The bromination of methyl groups at positions 2 and 6 of the DHP ring, followed by nucleophilic substitution with substituted pyridines, yields amphiphilic bis-1,4-DHP derivatives with tunable self-assembling properties as characterized by dynamic light scattering (DLS) . While this study focused on a different DHP scaffold, the methodology is transferable to the target compound, where the pre-installed bromine at the 4-position could similarly be exploited for introducing cationic headgroups, potentially yielding novel amphiphiles with distinct aggregation behavior.

Intermediate for Halogenated DHP Calcium Channel Blockers with Improved Vascular Selectivity

Halogen substitution on the dihydropyridine scaffold has been shown to significantly enhance vascular selectivity over cardiac effects in calcium channel blockers. In a study comparing halogenated nitrendipine derivatives, the 3-bromoethyl analog showed 9-fold higher vascular selectivity relative to the parent compound nitrendipine . While the target compound differs in its core structure (5,6-DHP vs. 1,4-DHP), the presence of a bromine atom at the 4-position suggests it could serve as a starting material for developing novel vasoselective agents with potentially improved therapeutic windows, particularly if subsequent functionalization at this position modulates tissue selectivity.

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